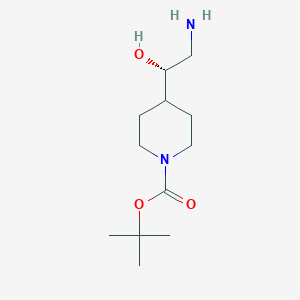
3-Bromo-1-(triethylsilyl)-1-propyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-(triethylsilyl)-1-propyne is an organosilicon compound that features a bromine atom, a triethylsilyl group, and a propyne moiety
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-1-(triethylsilyl)-1-propyne can be synthesized through the reaction of 3-bromo-1-propyne with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product can be purified by distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to isolate and purify the compound.
化学反应分析
Types of Reactions
3-Bromo-1-(triethylsilyl)-1-propyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as organometallic reagents, to form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: The triple bond in the propyne moiety can participate in addition reactions with electrophiles, leading to the formation of new functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes or alkenes.
Common Reagents and Conditions
Organometallic Reagents: Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Electrophiles: Halogens, hydrogen halides, and other electrophilic species are used for addition reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new alkyl or aryl derivatives, while addition reactions with hydrogen halides can produce haloalkenes.
科学研究应用
3-Bromo-1-(triethylsilyl)-1-propyne has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: The compound is used in the preparation of silicon-containing polymers and materials with unique electronic and mechanical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds and bioactive molecules.
Catalysis: The compound is used as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of 3-Bromo-1-(triethylsilyl)-1-propyne involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond in the propyne moiety are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Additionally, the triple bond can participate in addition reactions with electrophiles, resulting in the formation of new functional groups.
相似化合物的比较
Similar Compounds
3-Bromo-1-(trimethylsilyl)-1-propyne: Similar to 3-Bromo-1-(triethylsilyl)-1-propyne but with a trimethylsilyl group instead of a triethylsilyl group.
3-Bromo-1-(triisopropylsilyl)-1-propyne: Contains a triisopropylsilyl group instead of a triethylsilyl group.
3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne: Features a tert-butyldimethylsilyl group.
Uniqueness
This compound is unique due to the presence of the triethylsilyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. The triethylsilyl group also imparts specific electronic properties that can be advantageous in certain applications, such as catalysis and material science.
属性
CAS 编号 |
220913-60-0 |
|---|---|
分子式 |
C9H17BrSi |
分子量 |
233.22 g/mol |
IUPAC 名称 |
3-bromoprop-1-ynyl(triethyl)silane |
InChI |
InChI=1S/C9H17BrSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8H2,1-3H3 |
InChI 键 |
HZSGANARGPIXQM-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C#CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)







![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)




